N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a tetrazoloquinoxaline moiety. The presence of these functional groups imparts significant biological activity, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves multiple steps, starting with the preparation of the benzodioxin and tetrazoloquinoxaline intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include DMF, LiH, KMnO₄, H₂O₂, NaBH₄, and LiAlH₄. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer due to its ability to interact with specific molecular targets
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-BROMOBENZENESULFONAMIDE: Shares the benzodioxin moiety but differs in the presence of a sulfonamide group.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-BENZENESULFONAMIDE: Similar structure with a sulfonamide group instead of the tetrazoloquinoxaline moiety.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is unique due to its combination of the benzodioxin and tetrazoloquinoxaline moieties, which confer distinct biological activities and potential therapeutic applications. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazolo[1,5-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-2-4-12-11(3-1)18-15(16-19-20-21-22(12)16)17-10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHHKBSWVXCMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N5C3=NN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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